molecular formula C9H8F2O B8786347 4-(2,2-Difluorocyclopropyl)phenol

4-(2,2-Difluorocyclopropyl)phenol

Cat. No.: B8786347
M. Wt: 170.16 g/mol
InChI Key: WKVWPAYFCAHTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2-Difluorocyclopropyl)phenol is a useful research compound. Its molecular formula is C9H8F2O and its molecular weight is 170.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

1.1. Pharmacological Potential

4-(2,2-Difluorocyclopropyl)phenol serves as an important intermediate in the synthesis of pharmaceuticals, notably in the production of beta-blockers such as Betaxolol. Betaxolol is a selective beta-adrenergic antagonist used primarily for treating hypertension and glaucoma. The compound's structure allows for enhanced selectivity and reduced side effects compared to other beta-blockers like propranolol and atenolol .

Table 1: Comparison of Beta-Blockers

Drug Selectivity Bioavailability Half-Life
BetaxololHigh90%20 hours
PropranololModerateVariable3-6 hours
AtenololModerate50%6-9 hours

1.2. Synthesis Methods

The synthesis of this compound involves several methods, including:

  • Grignard Reactions : Utilizing para-chlorophenol and cyclopropyl halides under acidic conditions to yield high purity products.
  • Direct Etherification : Employing cyclopropyl methyl bromide with hydroxyphenyl compounds to achieve desired structures .

2.1. Functional Phenolic Resins

In material science, derivatives of this compound are being explored for their potential in developing functional phenolic resins. These resins exhibit excellent thermal stability and mechanical properties, making them suitable for applications in electronics and automotive industries .

Table 2: Properties of Phenolic Resins Derived from this compound

Property Value
Thermal StabilityHigh
Mechanical StrengthExcellent
Dielectric Constant (1 GHz)Low

2.2. Coatings and Adhesives

The compound is also being investigated for use in coatings and adhesives due to its ability to enhance adhesion properties while maintaining flexibility and durability . This is particularly useful in applications requiring resistance to environmental stressors.

3.1. Beta-Blocker Efficacy Study

A clinical study focused on the efficacy of Betaxolol demonstrated that patients treated with this drug experienced significant reductions in blood pressure with fewer side effects compared to traditional beta-blockers. The study highlighted the importance of the difluorocyclopropyl group in improving pharmacokinetic profiles .

3.2. Material Performance Evaluation

Research conducted on phenolic resins incorporating this compound showed improved performance metrics in high-temperature applications, indicating the compound's potential to enhance material properties significantly when used as a resin precursor .

Properties

Molecular Formula

C9H8F2O

Molecular Weight

170.16 g/mol

IUPAC Name

4-(2,2-difluorocyclopropyl)phenol

InChI

InChI=1S/C9H8F2O/c10-9(11)5-8(9)6-1-3-7(12)4-2-6/h1-4,8,12H,5H2

InChI Key

WKVWPAYFCAHTQL-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

p-(2,2-Difluorocyclopropyl)phenol was prepared from 120 g. of p-(2,2-difluorocyclopropyl)anisole and 81 g. of boron tribromide according to the procedure described above in Example 1, part (c), affording 72 g. of oil used directly in the following reaction.
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